molecular formula C25H30BrNO4 B14956659 3-(2-bromophenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one

3-(2-bromophenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B14956659
M. Wt: 488.4 g/mol
InChI Key: RZRPPUQMJWUDSD-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-4-one core structure, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 3-(2-bromophenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. The synthetic route may include:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the 2-position of the phenoxy group using brominating agents like N-bromosuccinimide (NBS).

    Aminomethylation: The addition of the diisobutylamino group through a Mannich reaction, which involves formaldehyde, diisobutylamine, and the chromen-4-one intermediate.

    Hydroxylation: Introduction of the hydroxyl group at the 7-position, which can be achieved through selective oxidation reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-(2-bromophenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Mannich Reaction: The aminomethyl group can participate in further Mannich reactions to introduce additional functional groups.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, formaldehyde and diisobutylamine for aminomethylation, and various oxidizing and reducing agents for oxidation and reduction reactions.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules with potential biological activity.

    Biology: The compound’s chromen-4-one core is known for its biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biological interactions.

    Industry: Use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromophenoxy and aminomethyl groups may enhance binding affinity and selectivity for these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(2-bromophenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one include other chromen-4-one derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

  • 3-(2-chlorophenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one
  • 3-(2-fluorophenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one
  • 3-(2-methylphenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one

These comparisons highlight the uniqueness of the bromine substituent in enhancing the compound’s reactivity and potential biological activity.

Properties

Molecular Formula

C25H30BrNO4

Molecular Weight

488.4 g/mol

IUPAC Name

8-[[bis(2-methylpropyl)amino]methyl]-3-(2-bromophenoxy)-7-hydroxy-2-methylchromen-4-one

InChI

InChI=1S/C25H30BrNO4/c1-15(2)12-27(13-16(3)4)14-19-21(28)11-10-18-23(29)24(17(5)30-25(18)19)31-22-9-7-6-8-20(22)26/h6-11,15-16,28H,12-14H2,1-5H3

InChI Key

RZRPPUQMJWUDSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(CC(C)C)CC(C)C)OC3=CC=CC=C3Br

Origin of Product

United States

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